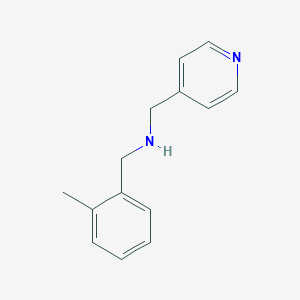

(2-Methylbenzyl)(pyridin-4-ylmethyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-methylphenyl)methyl]-1-pyridin-4-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-12-4-2-3-5-14(12)11-16-10-13-6-8-15-9-7-13/h2-9,16H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAQUMWQESDDFQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Determining the Solubility Profile of an Active Pharmaceutical Ingredient: A Case Study Using Ibuprofen

Note to the Reader

The following technical guide details the comprehensive process for determining and understanding the solubility profile of an active pharmaceutical ingredient (API). The specific compound of interest, (2-Methylbenzyl)(pyridin-4-ylmethyl)amine , is a novel chemical entity for which publicly accessible, experimentally-derived solubility data is not available.

Therefore, to fulfill the structural and scientific requirements of this guide, the well-characterized and widely studied non-steroidal anti-inflammatory drug (NSAID), Ibuprofen , will be used as a model compound. The principles, experimental protocols, and data interpretation methodologies described herein are directly applicable to the study of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine or any other new chemical entity. This document serves as both a detailed scientific guide and a procedural template for researchers, scientists, and drug development professionals.

Executive Summary

Solubility is a critical physicochemical property that governs the bioavailability, formulation development, and ultimate therapeutic efficacy of an active pharmaceutical ingredient (API). This guide provides a comprehensive framework for characterizing the solubility profile of an API, using Ibuprofen as a practical example. We will explore the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol for its determination, and discuss the critical factors influencing this property. The methodologies outlined are grounded in international regulatory standards and best practices in pharmaceutical sciences, providing a robust template for the investigation of new chemical entities.

Introduction: The Criticality of Solubility in Drug Development

The therapeutic effect of any orally administered drug is contingent upon its ability to be absorbed into the systemic circulation. For this to occur, the API must first dissolve in the gastrointestinal fluids.[1] Therefore, aqueous solubility is a primary determinant of the rate and extent of drug absorption and a key factor in the Biopharmaceutics Classification System (BCS).[1][2] More than 40% of new chemical entities exhibit poor aqueous solubility, presenting a major challenge for formulation scientists.[1]

A comprehensive solubility profile informs critical decisions throughout the drug development lifecycle, including:

-

Lead Optimization: Guiding medicinal chemists in designing molecules with improved absorption characteristics.

-

Preformulation: Selecting appropriate excipients, salt forms, and formulation strategies (e.g., solid dispersions, lipid-based systems).

-

Biopharmaceutics: Predicting in vivo performance and establishing *in vitro-in vivo correlations (IVIVCs).

-

Regulatory Submissions: Providing essential data for BCS classification and biowaiver applications.[2][3]

Physicochemical Properties of the Model Compound: Ibuprofen

A thorough understanding of the API's intrinsic properties is fundamental to interpreting its solubility behavior.

| Property | Value | Source |

| Chemical Name | (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid | PubChem CID 3672 |

| Molecular Formula | C₁₃H₁₈O₂ | PubChem CID 3672 |

| Molecular Weight | 206.28 g/mol | PubChem CID 3672 |

| pKa | 4.4 - 4.6 (weak acid) | DrugBank DB01050 |

| logP (Octanol/Water) | 3.97 | DrugBank DB01050 |

| Melting Point | 75-78 °C | DrugBank DB01050 |

Ibuprofen's character as a weak acid (due to the carboxylic acid moiety) with a pKa in the physiological range is the most critical determinant of its aqueous solubility, which will be highly pH-dependent. Its high logP value indicates significant lipophilicity, suggesting poor intrinsic solubility in aqueous media.

Theoretical Framework of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the free energy change of the system. The process involves two main steps:

-

Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together.

-

Solvation Energy: The energy released when the solute molecules interact with solvent molecules.

For dissolution to occur spontaneously, the solvation energy must overcome the lattice energy, resulting in a negative Gibbs free energy change. Key factors influencing this balance include:

-

pH and Ionization: For ionizable compounds like Ibuprofen, solubility is dramatically influenced by the pH of the medium relative to the compound's pKa. As a weak acid, Ibuprofen exists predominantly in its non-ionized, less soluble form at pH values below its pKa. As the pH increases above the pKa, the carboxylic acid group deprotonates to form the highly soluble carboxylate anion.

-

Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic, and solubility increases with temperature.

-

Polymorphism: Different crystalline forms (polymorphs) of the same API can have different lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility.

-

Solvent Polarity: The "like dissolves like" principle is a useful heuristic. Non-polar solutes tend to dissolve in non-polar solvents, while polar solutes are more soluble in polar solvents.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining equilibrium solubility is the shake-flask method .[4][5][6] This method is recommended by regulatory agencies such as the FDA and is designed to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution.[2][3]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and reproducibility.[6] By agitating an excess of the solid API in a specific solvent for an extended period, the system is allowed to reach thermodynamic equilibrium. Subsequent analysis of the clear supernatant provides a direct measure of the saturation solubility under the tested conditions. Sampling at multiple time points validates that a plateau has been reached, confirming equilibrium.[4]

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of Ibuprofen in various aqueous and organic solvents.

Materials:

-

Ibuprofen powder (characterized, stable polymorphic form)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

Validated HPLC-UV system

-

Solvents:

-

pH 1.2 buffer (e.g., HCl/KCl)

-

pH 4.5 buffer (e.g., Acetate)

-

pH 6.8 buffer (e.g., Phosphate)

-

Ethanol (95%)

-

Propylene Glycol

-

Purified Water

-

Procedure:

-

Preparation: Add an amount of Ibuprofen powder in excess of its expected solubility to a series of glass vials. For example, add ~20 mg of Ibuprofen to each vial.

-

Causality: Using an excess of solid material is essential to ensure that the resulting solution becomes saturated. The presence of undissolved solid at the end of the experiment is visual confirmation of this.[6]

-

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each test solvent to the corresponding vials.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for organic solvents, 37 ± 1 °C for aqueous buffers to simulate physiological conditions).[3][4] Agitate at a speed sufficient to keep the solid suspended without creating a vortex (e.g., 100-150 rpm).[4]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), temporarily stop the agitation. Allow the vials to stand for 30 minutes for solids to settle.

-

Causality: Sampling over time is a self-validating step to ensure equilibrium has been reached. The concentration should plateau, indicating that no more solid is dissolving.[4]

-

-

Separation: Carefully withdraw an aliquot of the supernatant. Immediately separate the dissolved API from the undissolved solid using either:

-

Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Filter the aliquot through a chemically compatible 0.22 µm syringe filter. (Note: Adsorption of the API to the filter should be pre-assessed).

-

Causality: This step is critical to prevent undissolved solid particles from being carried over into the analytical sample, which would artificially inflate the measured concentration.[4]

-

-

Dilution: Immediately after separation, accurately dilute the clear supernatant with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

-

Causality: Dilution prevents the API from precipitating out of the saturated solution due to temperature changes and brings the concentration into a range where the analytical method is accurate and linear.[4]

-

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of Ibuprofen.

-

Final pH Measurement: After the final time point, measure the pH of the aqueous buffer solutions to confirm it has not shifted significantly during the experiment.[4]

-

Data Analysis: Calculate the original solubility in mg/mL or µg/mL. Plot concentration versus time. Equilibrium is confirmed if the concentrations at the last two time points are within a small margin (e.g., ±5%).

Solubility Profile of Ibuprofen: Data Summary

The following table summarizes typical solubility data for Ibuprofen, illustrating the impact of pH and solvent type.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification |

| pH 1.2 Buffer | 37 | ~0.02 - 0.05 | Very Slightly Soluble |

| pH 4.5 Buffer | 37 | ~0.3 - 0.5 | Slightly Soluble |

| pH 6.8 Buffer | 37 | > 5.0 | Soluble |

| Purified Water | 25 | ~0.021 | Very Slightly Soluble |

| Ethanol (95%) | 25 | > 200 | Freely Soluble |

| Propylene Glycol | 25 | > 100 | Freely Soluble |

| Methanol | 25 | > 200 | Freely Soluble |

| Acetone | 25 | > 200 | Freely Soluble |

(Note: These are representative values compiled from literature. Actual experimental results may vary.)

The data clearly demonstrates the pH-dependent solubility of Ibuprofen. In the highly acidic pH 1.2 buffer (simulating gastric fluid), which is far below its pKa of ~4.5, Ibuprofen is in its protonated, non-ionized form and exhibits very poor solubility. As the pH increases to 4.5 and then to 6.8 (simulating intestinal fluid), deprotonation increases, leading to a dramatic increase in solubility. The high solubility in organic solvents like Ethanol and Propylene Glycol is consistent with its lipophilic nature (high logP).

Visualizing the Impact of pH on Solubility

The relationship between pH, pKa, and the solubility of an ionizable drug can be visualized to understand its behavior in the gastrointestinal tract.

Sources

An In-Depth Technical Guide to the Predicted Mechanism of Action for (2-Methylbenzyl)(pyridin-4-ylmethyl)amine

Aimed at researchers, scientists, and drug development professionals, this document outlines a predictive framework and validation strategy for elucidating the biological activity of the novel compound (2-Methylbenzyl)(pyridin-4-ylmethyl)amine.

Introduction: Deconvoluting the Action of a Novel Molecule

The elucidation of a novel compound's mechanism of action (MoA) is a critical step in the drug discovery and development pipeline.[1] A thorough understanding of the MoA can prevent potential side effects and improve the success rate of clinical trials.[1] (2-Methylbenzyl)(pyridin-4-ylmethyl)amine is a small molecule for which the biological activity and molecular targets are not yet characterized. This guide proposes a multi-faceted approach, combining computational predictions with established experimental validation techniques, to systematically investigate its MoA.

The structure of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine incorporates two key pharmacophores: a benzylamine moiety and a pyridine ring. Benzylamine derivatives are known to exhibit a wide range of biological activities, including anti-cancer and antifungal properties, and some act as monoamine oxidase inhibitors.[2][3][4] Similarly, the pyridine scaffold is a common feature in many approved drugs with diverse therapeutic applications.[5] The combination of these two moieties suggests that (2-Methylbenzyl)(pyridin-4-ylmethyl)amine could interact with a variety of biological targets.

Predictive Analysis: An In Silico Approach to Target Identification

Given the absence of empirical data, computational or in silico methods provide a powerful and cost-effective starting point for generating hypotheses about the MoA of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine.[6][7] These approaches leverage vast databases of known drug-target interactions and sophisticated algorithms to predict potential protein targets based on the compound's chemical structure.[8][9]

Ligand-Based Target Prediction

This approach relies on the principle of chemical similarity, where compounds with similar structures are likely to have similar biological activities. By comparing the structure of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine to large chemical libraries with known biological annotations, we can identify potential targets.

Recommended Tool: SwissTargetPrediction is a well-established web-based tool for this purpose.[10] It predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity to known ligands.

Workflow:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for (2-Methylbenzyl)(pyridin-4-ylmethyl)amine.

-

Input the SMILES string into the SwissTargetPrediction server.

-

Analyze the output, which will provide a ranked list of potential targets with associated probabilities.

Structure-Based Virtual Screening

If a high-probability target is identified through ligand-based methods and its 3D structure is known, molecular docking can be employed. This technique predicts the preferred orientation of the compound when bound to a target protein and estimates the binding affinity.

Workflow:

-

Select high-probability targets from the ligand-based prediction.

-

Perform molecular docking simulations for each target.

-

Analyze the docking scores and binding poses to prioritize targets for experimental validation.

The following diagram illustrates the initial in silico workflow:

Caption: In silico workflow for target prediction.

Experimental Validation: From Hypothesis to Confirmation

Computational predictions, while valuable, must be confirmed through rigorous experimental validation.[11][12] A tiered approach, starting with broad screening and progressing to more specific assays, is recommended.

Tier 1: Initial Target Identification and Binding Confirmation

The primary goal of this stage is to identify the direct binding partners of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine from a complex biological sample, such as a cell lysate.

Affinity chromatography is a powerful technique for isolating proteins that bind to a small molecule.[13][14] This method involves immobilizing the compound of interest on a solid support and then passing a cell lysate over it. Proteins that bind to the compound are retained and can be subsequently identified by mass spectrometry.[15][16]

Protocol: Affinity Chromatography

-

Probe Synthesis: Synthesize a derivative of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine with a linker arm suitable for immobilization (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amine coupling).

-

Immobilization: Covalently attach the synthesized probe to a solid support, such as agarose beads.

-

Lysate Incubation: Incubate the immobilized probe with a cell lysate from a relevant cell line.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

The following diagram illustrates the affinity chromatography workflow:

Caption: Affinity chromatography workflow.

Tier 2: Target Engagement and Functional Assays

Once potential targets have been identified, the next step is to confirm that (2-Methylbenzyl)(pyridin-4-ylmethyl)amine engages these targets in a cellular context and modulates their function.

CETSA is a method for assessing target engagement in intact cells or cell lysates. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.

Protocol: CETSA

-

Cell Treatment: Treat intact cells or cell lysates with (2-Methylbenzyl)(pyridin-4-ylmethyl)amine or a vehicle control.

-

Heating: Heat the samples across a range of temperatures.

-

Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Based on the identity of the validated targets, specific functional assays should be employed to determine the effect of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine on their activity. The choice of assay will be highly dependent on the target protein class.

Quantitative Data Summary

| Assay Type | Metric | Purpose |

| CETSA | Tagg (°C) | Quantify the change in thermal stability of the target protein upon compound binding. |

| Enzymatic Assay | IC50/EC50 (µM) | Determine the concentration of the compound required to inhibit or activate the target enzyme by 50%. |

| Binding Assay | Kd (nM) | Measure the dissociation constant to quantify the binding affinity between the compound and the target. |

| Cell-Based Assay | GI50 (µM) | Determine the concentration of the compound that causes 50% growth inhibition in a cancer cell line. |

Tier 3: Pathway Analysis and Phenotypic Screening

The final stage of MoA elucidation involves placing the drug-target interaction into a broader biological context.

Once a direct target is confirmed, it is crucial to investigate the downstream effects on cellular signaling pathways. This can be achieved using techniques such as:

-

Western Blotting: To measure changes in the phosphorylation status or expression levels of key pathway proteins.

-

Transcriptomics (RNA-seq): To identify global changes in gene expression following compound treatment.[1]

The following diagram illustrates a hypothetical signaling pathway:

Caption: Hypothetical signaling pathway.

Phenotypic screening can reveal the broader cellular consequences of target engagement and can sometimes uncover unexpected activities.[17] This involves testing the compound in a variety of cell-based models relevant to different diseases (e.g., cancer cell proliferation assays, neuronal cell viability assays). For instance, given the prevalence of benzylamine derivatives in oncology, testing against a panel of cancer cell lines would be a logical step.[2]

Conclusion and Future Directions

This guide provides a comprehensive framework for predicting and validating the mechanism of action of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine. By integrating computational and experimental approaches, researchers can efficiently navigate the complexities of target identification and MoA elucidation. The successful execution of this strategy will not only define the biological activity of this novel compound but also pave the way for its potential development as a therapeutic agent. Further studies may include medicinal chemistry efforts to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety in animal models.

References

-

J. et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(19), 3326–3333. [Link]

-

García-García, A., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology, 9, 936. [Link]

-

Li, Z., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry, 14(10), 1836-1854. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]

-

Wang, X., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Molecules, 27(6), 2005. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology (Clifton, N.J.), 1888, 273–309. [Link]

-

Lapek, J. D., Jr, & Gonzalez, D. J. (2018). Experimental validation of predicted drug-target interactions. Methods in Molecular Biology, 1762, 169-188. [Link]

-

Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 189–198. [Link]

-

Bosenbecker, J., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology, 28(8), 357-364. [Link]

-

Gfeller, D., et al. (2024). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling, 64(1), 107-116. [Link]

-

Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 1888. [Link]

-

Schulman, A., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. [Link]

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved January 23, 2026, from [Link]

-

Chemspace. (2025). Target Identification and Validation in Drug Discovery. [Link]

-

Schulman, A., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-13. [Link]

-

Gfeller, D., et al. (2013). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 41(Web Server issue), W327–W331. [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved January 23, 2026, from [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

-

Loidl, M., et al. (2014). Structure-dependent effects of pyridine derivatives on mechanisms of intestinal fatty acid uptake: regulation of nicotinic acid receptor and fatty acid transporter expression. The Journal of Nutritional Biochemistry, 25(7), 713–722. [Link]

-

Patel, K., et al. (2012). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Molecules, 17(12), 14003-14016. [Link]

-

Sharma, S., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Future Medicinal Chemistry, 12(11), 1047–1073. [Link]

-

Tang, J., et al. (2017). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters, 8(11), 1147–1152. [Link]

-

ResearchGate. (2025). Novel drug delivery systems of allylamines and benzylamines. [Link]

-

Zhang, Y., et al. (2019). Design, synthesis, and preliminary bioactivity evaluation of N-benzylpyrimidin-2-amine derivatives as novel histone deacetylase inhibitor. Bioorganic & Medicinal Chemistry Letters, 29(16), 2132-2137. [Link]

-

PharmaFeatures. (2024). The Computational Revolution in Small Molecule Drug Discovery. [Link]

-

Zhang, W., et al. (2014). Affinity-based target identification for bioactive small molecules. RSC Advances, 4(59), 31134-31142. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzylamine - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 10. SwissTargetPrediction [swisstargetprediction.ch]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 16. drughunter.com [drughunter.com]

- 17. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]

Troubleshooting & Optimization

Troubleshooting low solubility of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine in aqueous buffers

Technical Support Center: (2-Methylbenzyl)(pyridin-4-ylmethyl)amine

Welcome to the technical support center for (2-Methylbenzyl)(pyridin-4-ylmethyl)amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, moving from fundamental principles to practical, step-by-step protocols.

Part 1: Understanding the Physicochemical Profile

Before troubleshooting, it is critical to understand the inherent properties of the molecule that govern its solubility.

Q1: Why is (2-Methylbenzyl)(pyridin-4-ylmethyl)amine expected to have low solubility in neutral aqueous buffers like PBS (pH 7.4)?

Answer: The low aqueous solubility of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine at neutral pH is a direct consequence of its molecular structure. Several key features contribute to this behavior:

-

High Lipophilicity: The molecule contains two bulky, non-polar aromatic rings: a 2-methylbenzyl group and a pyridine ring. These groups significantly increase the molecule's lipophilicity (fat-solubility) and reduce its affinity for water.

-

Molecular "Flatness" and Crystal Packing: The presence of multiple aromatic rings can promote strong intermolecular π-stacking interactions in the solid state. These interactions create a stable crystal lattice that requires a significant amount of energy to break apart, thus lowering its solubility in a solvent. Strategies in drug discovery often aim to disrupt such planarity to improve solubility.[1]

-

pH-Dependent Charge: The molecule has two basic nitrogen atoms: one on the pyridine ring and a secondary amine in the linker. At neutral pH (e.g., 7.4), the compound's charge state is not optimal for maximum solubility. A detailed explanation is provided in the next question.

Q2: What are the predicted pKa values for this compound, and how do they dictate its solubility profile?

-

Pyridine Nitrogen: The pyridine ring is a weak base. The pKa of its conjugate acid, pyridinium, is approximately 5.2.[2][3] This means that at pH values significantly below 5.2, this nitrogen will be protonated (positively charged), but at pH 7.4, it will be predominantly in its neutral, uncharged form.

-

Secondary Amine Nitrogen: Aliphatic secondary amines are more basic than pyridine. The pKa of a protonated secondary amine is typically in the range of 9 to 11.

This dual-pKa profile creates a distinct pH-solubility relationship. The ionization state of the molecule at different pH ranges directly impacts its ability to interact with water.

Caption: pH-dependent ionization states of the compound.

This profile explains why solubility is poor at pH 7.4: only one of the two possible charges is present, which is insufficient to overcome the molecule's high lipophilicity. The highest solubility is achieved at a low pH where the molecule is fully protonated.

Part 2: Initial Stock Preparation and Solubility Assessment

A correct starting procedure is essential to avoid experimental artifacts.

Q3: What is the best practice for preparing a high-concentration stock solution of this compound?

Answer: Given the compound's lipophilic nature, a polar, aprotic organic solvent is the best choice for a master stock solution. Dimethyl sulfoxide (DMSO) is the industry standard.

Experimental Protocol: Preparing a 10 mM DMSO Stock Solution

-

Materials:

-

(2-Methylbenzyl)(pyridin-4-ylmethyl)amine (assume MW = 212.29 g/mol )

-

Anhydrous, analytical grade DMSO

-

Calibrated analytical balance

-

Volumetric flask (e.g., 1 mL or 5 mL)

-

Vortex mixer and/or sonicator

-

-

Procedure:

-

Step 1: Weighing: Accurately weigh out 2.12 mg of the compound for a final 10 mM solution in 1 mL.

-

Step 2: Dissolution: Add approximately 70% of the final volume of DMSO (e.g., 700 µL for a 1 mL final volume).

-

Step 3: Solubilization: Cap the vial and vortex thoroughly for 1-2 minutes. If solids persist, sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure a clear, particulate-free solution.

-

Step 4: Final Volume: Once fully dissolved, add DMSO to reach the final target volume (e.g., 1 mL). Invert the flask several times to ensure homogeneity.

-

Step 5: Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent water absorption by DMSO.

-

Trustworthiness Check: A clear solution after Step 3 is the primary validation. If the compound does not dissolve in pure DMSO at the desired concentration, this indicates a very high crystal lattice energy, and a lower stock concentration may be necessary.

Q4: How can I quickly assess the kinetic solubility of my compound in a specific buffer?

Answer: A kinetic solubility assay determines the concentration at which a compound, introduced from a DMSO stock, begins to precipitate in an aqueous buffer. This is often more relevant for in vitro assays than thermodynamic solubility.

Experimental Protocol: Kinetic Solubility Assessment

-

Materials:

-

10 mM DMSO stock solution of the compound.

-

Target aqueous buffer (e.g., PBS, pH 7.4).

-

96-well clear-bottom plate.

-

Multichannel pipette.

-

Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometry.

-

-

Procedure:

-

Step 1: Plate Setup: Add 198 µL of your aqueous buffer to the wells of the 96-well plate.

-

Step 2: Serial Dilution: In a separate plate, perform a serial dilution of your 10 mM DMSO stock to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

-

Step 3: Compound Addition: Add 2 µL of each DMSO stock concentration to the corresponding wells containing the buffer. This creates a 1:100 dilution, resulting in final compound concentrations of 100 µM, 50 µM, 25 µM, etc., with a final DMSO concentration of 1%.

-

Step 4: Incubation: Cover the plate and let it incubate at room temperature for 1-2 hours.

-

Step 5: Measurement: Read the absorbance (turbidity) of the plate at 620 nm. The lowest concentration at which a significant increase in absorbance is observed above the buffer-only control is the approximate kinetic solubility limit.

-

Part 3: Systematic Troubleshooting Guide

When diluting your DMSO stock into an aqueous buffer results in precipitation, follow this systematic approach.

Q5: My compound immediately precipitates upon dilution into my buffer. What is my first step?

Answer: This is a classic sign of poor aqueous solubility. The first step is to confirm the final concentration of your organic co-solvent (DMSO) is not excessive, and then to systematically explore formulation strategies.

Caption: A systematic workflow for troubleshooting low solubility.

Q6: How can I use pH adjustment to improve solubility?

Answer: As established, protonating the basic nitrogens is the most direct way to increase solubility. By lowering the pH of your buffer, you can force the equilibrium towards the more soluble, dicationic form of the compound.

Experimental Protocol: pH-Based Solubilization

-

Principle: The goal is to prepare a stock of the compound in a low-pH, isotonic solution, which can then be used for experiments. A pH of 2-3 units below the lowest pKa (~5.2) is a good starting point. We will target a pH of ~3.0.

-

Materials:

-

(2-Methylbenzyl)(pyridin-4-ylmethyl)amine solid.

-

Sterile water for injection.

-

Sodium chloride (NaCl) for isotonicity.

-

1 M Hydrochloric acid (HCl).

-

pH meter.

-

-

Procedure:

-

Step 1: Prepare Acidic Saline: Prepare a 0.9% (w/v) NaCl solution in water. Using a pH meter, carefully add 1 M HCl dropwise until the pH is stable at 3.0.

-

Step 2: Dissolve Compound: Weigh the desired amount of compound and add it to the pH 3.0 saline. For example, to make a 1 mg/mL solution, add 1 mg of compound per 1 mL of acidic saline.

-

Step 3: Solubilization: Vortex or sonicate until the compound is fully dissolved. The acidic environment should facilitate the formation of the hydrochloride salt in situ, leading to a clear solution.

-

Step 4: pH Readjustment (Optional and Cautious): If your assay requires a pH closer to neutral, you can carefully and with rapid stirring add a base (e.g., 1 M NaOH) to the final, diluted experimental solution. Be aware that as you approach the pKa, the compound may precipitate. This method is best for determining the exact pH at which precipitation occurs.

-

Causality: By lowering the pH, we apply Le Châtelier's principle to the protonation equilibrium, dramatically increasing the concentration of the highly soluble, charged species. This is a common strategy for formulating basic drugs.[4]

Q7: What are co-solvents, and how should I screen them?

Answer: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium.[4] This is particularly effective for lipophilic compounds that are not easily ionizable.

| Co-solvent | Typical Concentration Range | Key Properties & Considerations |

| Ethanol | 5 - 20% | Generally well-tolerated in many cell-based assays. |

| Propylene Glycol (PG) | 10 - 40% | More viscous than ethanol; good solubilizing power. |

| Polyethylene Glycol 400 (PEG-400) | 10 - 50% | A non-volatile polymer; excellent for increasing solubility. |

| N-Methyl-2-pyrrolidone (NMP) | 1 - 5% | Strong solubilizer but can have higher toxicity. Use with caution. |

Experimental Protocol: Co-Solvent Screening

-

Objective: To find the co-solvent and concentration that keeps the compound soluble without unacceptably impacting the experiment.

-

Procedure:

-

Step 1: Prepare intermediate stocks of your compound by diluting your 10 mM DMSO stock into each co-solvent (e.g., 1 part DMSO stock + 9 parts co-solvent).

-

Step 2: In a 96-well plate, add your aqueous buffer.

-

Step 3: Add the intermediate stocks from Step 1 to the buffer to achieve a range of final co-solvent concentrations (e.g., 1%, 5%, 10%, 20%).

-

Step 4: Incubate for 1-2 hours and visually or instrumentally assess for precipitation as described in the kinetic solubility protocol.

-

Expert Insight: The goal is to use the minimum amount of co-solvent necessary. Always run a vehicle control (buffer + co-solvent, no compound) in your biological assay to ensure the co-solvent itself is not causing an effect.

Q8: When should I consider more advanced methods like surfactants or cyclodextrins?

Answer: These methods should be considered when pH adjustment and co-solvents fail to achieve the desired concentration or when the required co-solvent levels are toxic to your experimental system.

-

Surfactants (e.g., Tween® 80, Kolliphor® EL): These form micelles in solution. The lipophilic core of the micelle can encapsulate the insoluble compound, while the hydrophilic exterior keeps the entire complex dissolved in water. This is a common technique in drug formulation.[5]

-

Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The compound can form an "inclusion complex" by fitting inside the cyclodextrin, which then dissolves readily in water.[6]

These are advanced formulation techniques that require careful optimization. It is recommended to consult specialized literature or a formulation scientist when embarking on this path.

Part 4: Frequently Asked Questions (FAQs)

Q9: Can I just sonicate my precipitated sample in the aqueous buffer to force it into solution? A: While sonication can temporarily break up aggregates and create a fine dispersion (a suspension, not a true solution), this is not a stable state. The compound will likely crash out of solution again over time, leading to non-reproducible results in your assay. It is not a substitute for proper formulation.

Q10: My compound dissolves initially but then precipitates after an hour. Why? A: This is a classic example of the difference between kinetic and thermodynamic solubility. You have likely created a supersaturated solution that is kinetically trapped. Over time, the molecules rearrange to form a more stable, crystalline (precipitated) state. This highlights the importance of performing solubility tests over a relevant experimental timeframe.

Q11: How will these solubilization methods affect my biological assay? A: This is a critical consideration.

-

pH: Drastic changes in pH will affect protein function and cell viability. Ensure the final pH of your assay medium is within the acceptable physiological range.

-

Co-solvents: High concentrations of organic solvents like DMSO and ethanol can denature proteins and are toxic to cells. Always run a vehicle control.

-

Surfactants & Cyclodextrins: These can interact with cell membranes or bind to proteins, potentially interfering with your assay. Again, proper vehicle controls are essential.

References

-

Sciencemadness Wiki. (2022). Pyridine. [Link]

-

Solubility of Things. (n.d.). Pyridine. [Link]

-

Chemeurope.com. (n.d.). Pyridine. [Link]

-

PubChem. (n.d.). 2-Methylpyrimidin-4-amine. [Link]

-

PubChem. (n.d.). Pyridine. [Link]

-

PubChem. (n.d.). 2-(4-Aminobenzyl)pyridine. [Link]

-

PubChem. (n.d.). Benzyl-pyridin-2-ylmethyl-amine. [Link]

-

PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. Journal of pharmaceutical sciences, 100(11), 4945–4955. [Link]

-

The Royal Society of Chemistry. (2021). Tactics to Improve Solubility. In Physicochemical Principles of Drug Research. [Link]

-

ResearchGate. (2020). Advanced Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]

-

PubChem. (n.d.). 2-Amino-4-methylpyridine. [Link]

-

Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

-

PubChem. (n.d.). 2-(1-(6-(4-Chloro-2-methylphenoxy)pyrimidin-4-yl)piperidin-4-yloxy)-5-fluoropyrimidin-4-amine. [Link]

-

PubChem. (n.d.). N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. [Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. longdom.org [longdom.org]

- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Optimization of N-alkylation of Pyridin-4-ylmethanamine

Welcome to the technical support center for the N-alkylation of pyridin-4-ylmethanamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and achieve optimal results.

Introduction: The Challenge of Selectivity

The N-alkylation of pyridin-4-ylmethanamine presents a unique chemoselectivity challenge. The molecule contains two nucleophilic nitrogen atoms: a primary aliphatic amine (-CH₂NH₂) and a tertiary aromatic nitrogen within the pyridine ring. The primary goal is typically to achieve selective mono-alkylation on the exocyclic primary amine, but several side reactions can occur, leading to low yields and complex purification.

This guide will dissect the underlying chemical principles governing this reaction, explain the causality behind experimental choices, and provide validated protocols to overcome common obstacles.

Frequently Asked Questions (FAQs)

Q1: Which nitrogen on pyridin-4-ylmethanamine is more reactive towards alkylating agents?

Answer: The exocyclic primary amine (-CH₂NH₂) is significantly more nucleophilic and basic than the endocyclic pyridine nitrogen. The pKa of the conjugate acid of the primary amino group is approximately 8.30, making it the more basic site.[1] Consequently, under neutral or basic conditions, alkylation will preferentially occur at the primary amine. The lone pair of the pyridine nitrogen is part of the aromatic sp² hybridized system and is less available for nucleophilic attack compared to the sp³ hybridized primary amine.[2]

Q2: I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

Answer: This is the most common problem in the N-alkylation of primary amines and is known as over-alkylation . The root cause is that the product of the first alkylation (a secondary amine) is often more nucleophilic than the starting primary amine. This makes the product compete with the starting material for the alkylating agent, leading to the formation of a tertiary amine.

To favor mono-alkylation:

-

Control Stoichiometry: Use a molar excess of pyridin-4-ylmethanamine relative to the alkylating agent (e.g., 2-4 equivalents). This increases the probability that the alkylating agent will react with the more abundant starting material.

-

Slow Addition: Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low concentration of the electrophile, further favoring reaction with the primary amine.

-

Switch to Reductive Amination: This is often the most effective strategy. Reductive amination involves reacting the amine with an aldehyde or ketone to form an imine in situ, which is then reduced to the desired secondary amine. This method is inherently self-limiting and prevents over-alkylation.

Q3: My reaction is clean by TLC, but after workup, my NMR shows a new set of aromatic peaks, and the product is water-soluble. What happened?

Answer: You have likely formed a pyridinium salt by alkylating the pyridine nitrogen. This is a common side reaction, especially if the reaction is overheated or run for an extended period. The resulting quaternary ammonium salt is ionic and often highly soluble in water.

To avoid this:

-

Maintain Moderate Temperatures: Avoid excessive heating. Room temperature or slightly elevated temperatures (40-60 °C) are typically sufficient for alkylation with reactive halides.

-

Use a Non-nucleophilic Base: Employ a hindered or inorganic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). These are strong enough to scavenge the H-X byproduct but are less likely to act as nucleophiles themselves.

-

Consider a Protecting Group: For particularly challenging substrates or very reactive alkylating agents, you can temporarily protect the pyridine nitrogen as an N-oxide or a borane complex, although this adds extra steps to the synthesis.

Q4: What are the best solvent and base combinations for this reaction?

Answer: The choice of solvent and base is critical and depends on the chosen alkylating agent.

| Alkylation Method | Recommended Solvents | Recommended Bases | Rationale |

| Direct Alkylation (Alkyl Halide) | Acetonitrile (MeCN), Dimethylformamide (DMF), Dichloromethane (DCM) | K₂CO₃, Cs₂CO₃, Triethylamine (TEA), DIPEA | Polar aprotic solvents are generally preferred to dissolve the amine and base. Inorganic bases like K₂CO₃ are effective and easy to remove. DIPEA is a good choice for a non-nucleophilic organic base. |

| Reductive Amination | Methanol (MeOH), Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Acetic Acid (catalyst), or no base needed | Protic solvents like MeOH are often used with reducing agents like NaBH₄. Aprotic solvents are used with reagents like NaBH(OAc)₃. A catalytic amount of acid is often used to promote imine formation. |

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

| Potential Cause | Explanation & Solution |

| Inactive Alkylating Agent | The alkyl halide may have degraded. Use a fresh bottle or test its activity on a more simple amine. The order of reactivity is generally I > Br > Cl. Consider converting an alkyl chloride or bromide to the more reactive iodide in situ using NaI (Finkelstein reaction). |

| Insufficient Base Strength | The chosen base may not be strong enough to effectively neutralize the acid byproduct (e.g., HBr, HCl), which protonates the starting amine, rendering it non-nucleophilic. Switch to a stronger base (e.g., from TEA to K₂CO₃). |

| Low Reaction Temperature | While heating should be controlled, the reaction may be too slow at room temperature, especially with less reactive alkyl halides. Try gentle heating to 40-50 °C and monitor the reaction progress carefully by TLC or LC-MS. |

| Poor Solubility | If the reactants, particularly the base, are not well-dissolved, the reaction can be slow. Ensure vigorous stirring. For inorganic bases like K₂CO₃ in solvents like MeCN, the reaction occurs on the solid's surface, so efficient mixing is key. |

Problem 2: Formation of Multiple Products (Over-alkylation & Pyridinium Salt)

This is the most common issue, stemming from the reactivity of both the product amine and the pyridine nitrogen. A logical workflow can help diagnose and solve this.

Caption: Troubleshooting workflow for multi-product formation.

Problem 3: Difficult Purification

| Potential Cause | Explanation & Solution |

| Similar Polarity of Products | The starting material, mono-alkylated, and di-alkylated products may have very similar Rf values on silica gel. Use a shallow gradient during column chromatography or switch to a different stationary phase (e.g., alumina). |

| Product is too Polar / Streaks on Column | The basic nitrogen atoms can interact strongly with acidic silica gel. Add a small amount of triethylamine (0.5-1%) to your eluent to improve peak shape and recovery. |

| Separating from Pyridinium Salt | The pyridinium salt is ionic and will not elute with typical organic solvents. An aqueous workup is the best way to remove it. Partition the reaction mixture between an organic solvent (e.g., ethyl acetate or DCM) and a dilute aqueous base (e.g., NaHCO₃ solution). The organic products will be in the organic layer, and the pyridinium salt will remain in the aqueous layer. |

Detailed Experimental Protocols

Protocol 1: Direct Mono-N-Alkylation with an Alkyl Halide (Controlled Conditions)

This method aims for mono-alkylation by controlling stoichiometry and reaction conditions. It is best suited for reactive alkyl halides like benzyl bromide or primary alkyl iodides.

Step-by-Step Methodology:

-

Reactant Setup: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add pyridin-4-ylmethanamine (2.0 eq.), anhydrous potassium carbonate (K₂CO₃, 3.0 eq.), and anhydrous acetonitrile (MeCN) to make a ~0.2 M solution with respect to the alkyl halide.

-

Cooling: Cool the vigorously stirred suspension to 0 °C using an ice-water bath.

-

Slow Addition: Dissolve the alkyl halide (1.0 eq.) in a small volume of anhydrous MeCN and add it dropwise to the cooled suspension over 30-60 minutes using a syringe pump or dropping funnel.

-

Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the alkyl halide.

-

Workup: Once the reaction is complete, filter off the K₂CO₃ and wash the solid with MeCN. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in dichloromethane (DCM). Wash with saturated aqueous NaHCO₃ solution to remove any pyridinium salt, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel (typically using a gradient of DCM/Methanol or Ethyl Acetate/Hexanes containing 0.5% TEA) to isolate the desired mono-alkylated product.

Protocol 2: Selective Mono-N-Alkylation via Reductive Amination

This is the recommended method for achieving high selectivity for the mono-alkylated product, especially with less reactive alkylating agents or when over-alkylation is a persistent issue.

Caption: Workflow for Reductive Amination.

Step-by-Step Methodology:

-

Reactant Setup: In a round-bottom flask, dissolve pyridin-4-ylmethanamine (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in dichloromethane (DCM, ~0.2 M).

-

Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution. Be cautious as some gas evolution may occur.

-

Reaction: Continue stirring the reaction at room temperature for 4-16 hours, or until the imine intermediate is fully consumed as monitored by TLC or LC-MS.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 30 minutes, then transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often very clean, but can be further purified by flash column chromatography if necessary.

References

- Milletti, F., et al. (2010). Journal of Chemical Information and Modeling. The pKa of the amino group of 4-picolylamine is cited in subsequent crystallographic studies.

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available from: [Link]

-

Mayr, H., Patz, M., Ofial, A. R. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(2), 493-500. Available from: [Link]

-

Baran, P. S., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. This article discusses strategies for selective functionalization of the pyridine ring, highlighting the challenges of controlling reactivity. Available from: [Link]

-

Powers, D. C., et al. (2023). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. This preprint discusses modern methods to control amine alkylation and avoid over-alkylation. Available from: [Link]

-

Soderberg, T. (2019). Organic Chemistry With a Biological Emphasis. Chapter on Basicity of Amines. Available from: [Link]

Sources

Technical Support Center: Troubleshooting NMR Spectra of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine

Welcome to the technical support guide for resolving ambiguous peaks in the NMR spectrum of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR data of this and structurally similar molecules. Here, we move beyond simple procedural lists to explain the why behind experimental choices, ensuring a deeper understanding and more effective troubleshooting.

Introduction: The Challenge of Ambiguity

The structure of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine, with its distinct aromatic rings and flexible methylene bridges, can present several challenges in NMR spectral interpretation. Overlapping aromatic signals, potential for restricted rotation, and the presence of an exchangeable amine proton can all contribute to a spectrum that is not immediately straightforward to assign. This guide provides a structured approach to systematically identify and resolve these ambiguities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why do the aromatic regions of my ¹H NMR spectrum show broad or overlapping multiplets?

Answer:

Overlapping signals in the aromatic region (typically 6.5-8.5 ppm) of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine are common and can arise from several factors:

-

Similar Electronic Environments: The protons on both the 2-methylbenzyl and the pyridin-4-yl rings, while chemically distinct, reside in broadly similar aromatic environments, leading to their resonance frequencies being close to one another.[1][2]

-

Second-Order Effects: When the difference in chemical shift (in Hz) between two coupled protons is of a similar magnitude to their coupling constant (J), second-order effects can occur.[3][4][5] This leads to non-intuitive splitting patterns and "roofing," where the intensity of the inner peaks of a multiplet increases, and the outer peaks decrease, further complicating analysis.[5]

-

Dynamic Exchange Processes: If there is restricted rotation around the C-N bonds or other conformational exchange processes happening on the NMR timescale, this can lead to the broadening of signals.[6][7][8]

Troubleshooting Workflow: Deconvoluting the Aromatic Region

To systematically address this issue, the following workflow is recommended:

Caption: Workflow for resolving ambiguous aromatic signals.

Step-by-Step Protocols:

1. Increasing Magnetic Field Strength:

-

Rationale: Higher field strength spectrometers increase the chemical shift dispersion (in Hz), which can simplify complex multiplets and reduce second-order effects.[9]

-

Protocol:

-

Prepare a sample of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a standard ¹H NMR spectrum on a lower field instrument (e.g., 300-400 MHz).

-

If signal overlap is significant, re-acquire the spectrum on a higher field instrument (e.g., 600 MHz or higher).

-

Compare the spectra to see if the increased dispersion resolves the multiplets.

-

2. Two-Dimensional (2D) NMR Spectroscopy:

-

Rationale: 2D NMR experiments are powerful tools for elucidating connectivity and resolving overlapping signals.[10][11][12]

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum indicate which protons are spin-spin coupled, allowing you to trace out the spin systems of each aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates protons with their directly attached carbons. This is invaluable for confirming assignments, as the ¹³C spectrum is typically better dispersed.[10]

-

-

Protocol for a COSY Experiment:

-

Using the same sample, set up a standard COSY experiment on your spectrometer.

-

Acquire the 2D data with sufficient resolution in both dimensions.

-

Process the data to generate the 2D spectrum.

-

Identify the diagonal peaks, which correspond to the 1D ¹H spectrum.

-

Look for off-diagonal cross-peaks. A cross-peak between two diagonal peaks indicates that those two protons are coupled.

-

Use these correlations to trace the connectivity of the protons within the 2-methylbenzyl and pyridin-4-yl rings separately.

-

Question 2: The signal for the amine (N-H) proton is broad and its chemical shift is inconsistent. Why is this happening?

Answer:

The amine proton in (2-Methylbenzyl)(pyridin-4-ylmethyl)amine is an "exchangeable proton," and its appearance in the NMR spectrum is often variable for the following reasons:[13]

-

Chemical Exchange: The amine proton can undergo rapid exchange with other acidic protons in the sample, such as residual water, or it can participate in intermolecular hydrogen bonding. This exchange process broadens the signal.

-

Solvent Effects: The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding.[13][14] In aprotic solvents like CDCl₃, it may appear as a relatively sharp peak, while in protic solvents like D₂O or DMSO-d₆, it can be very broad or even exchange away completely.

-

Quadrupolar Broadening: The ¹⁴N nucleus has a quadrupole moment, which can sometimes lead to broadening of adjacent proton signals.

Troubleshooting and Confirmation:

| Technique | Rationale | Expected Outcome |

| D₂O Shake | The acidic N-H proton will exchange with deuterium from D₂O. | The N-H peak will disappear from the ¹H NMR spectrum. |

| Variable Temperature (VT) NMR | Cooling the sample can slow down the rate of chemical exchange.[6][7] | The broad N-H peak may sharpen at lower temperatures. |

| Solvent Titration | Changing the solvent can alter hydrogen bonding and chemical shift. | The N-H peak will shift significantly when changing from a non-polar to a polar or hydrogen-bonding solvent. |

-

Protocol for a D₂O Shake:

-

Acquire a standard ¹H NMR spectrum of your compound in a solvent like CDCl₃ or DMSO-d₆.

-

Add a drop of deuterium oxide (D₂O) to the NMR tube.

-

Shake the tube vigorously to mix the contents.

-

Re-acquire the ¹H NMR spectrum.

-

The peak corresponding to the N-H proton should have disappeared or significantly decreased in intensity.

-

Question 3: I am observing complex splitting patterns for the methylene (CH₂) protons. How can I simplify and assign these signals?

Answer:

The two methylene groups in (2-Methylbenzyl)(pyridin-4-ylmethyl)amine are diastereotopic. This means that even though they are CH₂ groups, the two protons within each group are chemically non-equivalent and can couple to each other, leading to more complex splitting patterns than a simple singlet.

-

Diastereotopicity: The molecule as a whole is chiral at the nitrogen center (due to slow inversion) or due to restricted rotation, making the local environment of the two protons on each methylene group different. This results in them having different chemical shifts and coupling to each other (geminal coupling), typically giving rise to a pair of doublets (an AX system) or, if coupling to other protons is also present, a more complex multiplet.

Advanced NMR Techniques for Methylene Proton Assignment:

Caption: Strategy for assigning complex methylene signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is extremely useful for definitively assigning which methylene group is which. For example, the methylene protons on the benzyl side will show a correlation to the quaternary carbon of the 2-methylbenzyl ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are coupled through bonds. This can help to confirm assignments by observing spatial proximities, for example, between the benzyl methylene protons and the methyl group protons.

By employing a combination of these 1D and 2D NMR techniques, it is possible to systematically resolve the ambiguities in the spectrum of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine and achieve a complete and confident structural assignment.

References

-

University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 5-HMR-9 Second Order Effects in Coupled Systems. Retrieved from [Link]

-

Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, February 11). How to assign overlapping multiplets in 1H NMR spectra?. Retrieved from [Link]

-

PubChem. (n.d.). 3-Pyridinemethanamine. Retrieved from [Link]

-

University of Oxford, Department of Chemistry. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy | Spectrometer. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. Retrieved from [Link]

-

Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

-

ResearchGate. (n.d.). Variable-temperature 300 MHz 1 H NMR spectra of [Pd(tmpa)Cl]Cl in d 6-dmso. Retrieved from [Link]

-

YouTube. (2019, April 9). Second order effects in 1H NMR, analysis and examples of second order spectra. Retrieved from [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 8-TECH-3 Measuring Rates by NMR. Retrieved from [Link]

-

University of Bristol, School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

UNIST Scholarly Works. (2012). Characterization of pyridinylimine and pyridinylmethylamine derivatives and their corresponding metal complexese. Retrieved from [Link]

-

Nanalysis. (2018, October 31). Second order effects in NMR spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Mestrelab Research. (2011, January 27). Alignment of NMR spectra – The problem: Part I. Retrieved from [Link]

-

ACS Publications. (n.d.). Design and Synthesis of a Series of 6-Substituted-2-pyridinylmethylamine Derivatives as Novel, High-Affinity, Selective Agonists at 5-HT1A Receptors. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2020, September 23). How can I interpret a NMR with so much noises and peak overlaps?. Retrieved from [Link]

-

Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

CDN. (2017, February 2). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

-

MD Topology. (n.d.). Benzylamine. Retrieved from [Link]

-

PubMed. (2002, April 17). Variable-temperature nuclear magnetic resonance spectroscopy allows direct observation of carboxylate shift in zinc carboxylate complexes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (HMDB0033871). Retrieved from [Link]

-

Reddit. (2024, August 6). Duplicate Peaks in NMR Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (2020, March 23). Mg₃N₂-assisted one-pot synthesis of 1,3-disubstituted imidazo[1,5-a]pyridine. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. m.youtube.com [m.youtube.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. Your NMReady-60 Order! — Nanalysis [nanalysis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. Variable Temperature NMR Spectroscopy | Spectrometer [nmr.oxinst.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]

- 11. emerypharma.com [emerypharma.com]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. acdlabs.com [acdlabs.com]

- 14. NMR Analysis, Processing and Prediction: Alignment of NMR spectra – The problem: Part I [nmr-analysis.blogspot.com]

Technical Support Center: Improving the Selectivity of (2-Methylbenzyl)(pyridin-4-ylmethyl)amine

Welcome to the technical support center for researchers working with (2-Methylbenzyl)(pyridin-4-ylmethyl)amine, more commonly known as Mepyramine (also Pyrilamine). This guide is designed for drug development professionals and scientists aiming to enhance the selectivity of this compound for its primary target. Here, we provide expert-driven FAQs, in-depth troubleshooting guides, and validated experimental protocols to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action for Mepyramine?

(2-Methylbenzyl)(pyridin-4-ylmethyl)amine, or Mepyramine, is a first-generation antihistamine. Its primary molecular target is the Histamine H1 receptor (H1R) , a G-protein-coupled receptor (GPCR).[1][2] Mepyramine functions as an inverse agonist , meaning it not only blocks the action of histamine but also reduces the basal, constitutive activity of the H1 receptor.[3] This inverse agonism contributes to its therapeutic effect in alleviating allergy symptoms.[3]

Q2: Why is selectivity a significant concern for Mepyramine and other first-generation antihistamines?

The primary concern with first-generation H1 antihistamines like Mepyramine is their broad off-target activity profile, which leads to undesirable side effects.[2][4] Key issues include:

-

Central Nervous System (CNS) Penetration: These compounds are lipophilic and can cross the blood-brain barrier, leading to sedative effects by acting on H1 receptors in the brain.[5]

-

Anticholinergic Effects: Mepyramine can bind to muscarinic acetylcholine receptors (mAChRs), causing side effects like dry mouth, blurred vision, and urinary retention.[2]

-

Other Off-Targets: The compound has been shown to interact with other receptors and channels, such as voltage-gated sodium channels, which can contribute to a complex and sometimes unpredictable pharmacological profile.[2]

Improving selectivity aims to isolate the desired H1R antagonism while minimizing these off-target interactions.

Q3: What are the most critical off-targets to screen against when developing analogues of Mepyramine?

Based on the known profile of first-generation antihistamines, a standard counter-screening panel should prioritize:

-

Muscarinic Receptors (M1-M5): To reduce anticholinergic side effects.

-

Adrenergic Receptors (e.g., α1, α2): To avoid cardiovascular effects like hypotension.

-

Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): To prevent effects on mood and appetite.

-

Dopamine Receptors (e.g., D2): To avoid potential neurological side effects.

-

hERG Potassium Channel: A critical screen for all drug candidates to assess the risk of cardiac arrhythmia.[6]

Q4: How is selectivity for a target quantitatively measured and expressed?

Selectivity is typically expressed as a ratio of the compound's affinity (or potency) for its off-targets versus its primary target. The most common metrics are:

-

Affinity (Ki or Kd): The equilibrium dissociation constant, which measures how tightly a compound binds to a receptor. A lower Ki value indicates higher affinity.

-

Potency (IC50 or EC50): The concentration of a compound required to achieve 50% of its maximal effect (inhibition or activation).[7]

The Selectivity Index is calculated by dividing the Ki or IC50 value for the off-target by the Ki or IC50 value for the on-target.

Selectivity Index = Ki (Off-Target) / Ki (On-Target)

A higher selectivity index (e.g., >100-fold) is desirable, indicating the compound is significantly more potent at its intended target.[8]

Troubleshooting Guides & Experimental Protocols

This section provides in-depth guidance for overcoming common experimental hurdles related to compound selectivity.

Guide 1: My Mepyramine Analogue Shows Ambiguous or Significant Off-Target Activity. How Do I Systematically Confirm and Address This?

This common issue requires a structured approach to first validate the off-target hit and then devise a strategy to mitigate it.

The Causality: Off-target activity can arise from the compound's intrinsic structural features interacting with unintended biological macromolecules. It can also be an artifact of the assay technology itself (e.g., compound fluorescence interfering with a readout).[9] A systematic counter-screening cascade is essential to differentiate true off-target binding from experimental noise.[10][11]

-

Confirm On-Target Potency: First, re-run a full dose-response curve for your analogue in the primary H1R assay. This ensures the initial activity is reproducible.

-

Initiate Counter-Screening: Use a commercial service or an in-house panel to screen the compound against a broad range of targets at a fixed concentration (e.g., 10 µM). Pay close attention to the muscarinic, adrenergic, and serotonergic receptor families.

-

Validate Off-Target Hits: For any significant hits from the panel screen (>50% inhibition), perform a full dose-response experiment at that specific off-target to determine its IC50 or Ki value.

-

Use an Orthogonal Assay: It is critical to confirm the off-target activity using a different assay format.[12] For example, if your primary screen was a radioligand binding assay, use a functional assay (e.g., calcium mobilization or GTPγS binding) for both the on-target and the off-target. This helps eliminate false positives caused by interference with a specific assay technology.[9]

-

Analyze the Data: Once confirmed, calculate the selectivity index (See FAQ 4). If the index is low (<100), the off-target activity is significant and needs to be addressed through medicinal chemistry.

Guide 2: How Can I Systematically Improve the Selectivity of My Lead Compound Through Medicinal Chemistry?

Improving selectivity is a core goal of lead optimization and relies on understanding the Structure-Activity Relationship (SAR) .[13][14][15][16] SAR defines how modifying a molecule's chemical structure impacts its biological activity and properties.[14][17]

The Causality: Minor changes to a compound's structure can create or remove key interactions (e.g., hydrogen bonds, van der Waals forces) with the target and off-target binding pockets.[8] By systematically making and testing these changes, you can identify modifications that decrease binding to the off-target while preserving or enhancing binding to the H1 receptor.

The table below illustrates hypothetical data from an SAR study aimed at improving selectivity against the M1 muscarinic receptor, a common off-target for Mepyramine.

| Compound | Modification on 2-Methylbenzyl Ring | H1R Binding Ki (nM) | M1R Binding Ki (nM) | Selectivity Index (M1R/H1R) |

| Mepyramine | -CH3 (at position 2) | 5.2 | 450 | 87 |

| Analogue 1 | -H (unsubstituted benzyl) | 8.1 | 600 | 74 |

| Analogue 2 | -CF3 (at position 2) | 4.5 | 2,100 | 467 |

| Analogue 3 | -Cl (at position 2) | 6.3 | 1,500 | 238 |

| Analogue 4 | -CH3 (at position 4) | 25.0 | 950 | 38 |

Interpretation:

-

Removing the methyl group (Analogue 1) slightly reduced affinity for both targets.

-

Moving the methyl group to position 4 (Analogue 4) was detrimental to H1R affinity.

-

Introducing an electron-withdrawing group like trifluoromethyl (Analogue 2) or chloro (Analogue 3) at the 2-position maintained or slightly improved H1R affinity while significantly weakening affinity for the M1 receptor. Analogue 2 emerges as the most promising lead for further development due to its >450-fold selectivity.

This iterative process of design, synthesis, and testing is fundamental to rational drug design.[18]

Guide 3: Protocol for GPCR Radioligand Competition Binding Assay

This protocol provides a robust method for determining the binding affinity (Ki) of your test compounds for the H1 receptor. Radioligand binding is considered a gold standard for quantifying direct interactions with GPCRs.[19][20]

Principle: This is a competition assay where your unlabeled test compound competes with a known, radioactively labeled ligand (the "radioligand") for binding to the H1 receptor in a membrane preparation. By measuring the concentration of your test compound required to displace 50% of the radioligand (the IC50), you can calculate its binding affinity (Ki).[19][21]

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the human H1 receptor (e.g., CHO-H1 or HEK-H1 cells).

-

Radioligand: [3H]-Mepyramine (a common choice for H1R assays).

-

Test Compounds: Your Mepyramine analogues, dissolved in DMSO to create stock solutions.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold Assay Buffer.

-

Non-Specific Binding (NSB) Control: A high concentration of a known H1R ligand (e.g., 10 µM unlabelled Mepyramine or Diphenhydramine).

-